molecular formula C15H16N6O B12219986 7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12219986
M. Wt: 296.33 g/mol
InChI Key: BLPBJHUSDYNFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a synthetically designed compound for biological screening and lead optimization in early-stage drug discovery. This molecule features a fused triazolopyrimidinone core, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential, linked to a phenylpiperazine moiety . The structure is characterized by a molecular weight of 296.33 and an empirical formula of C15H16N6O . Its calculated Lipinsky properties, including a logP of 0.132, one hydrogen bond donor, and one hydrogen bond acceptor, suggest a favorable pharmacokinetic profile for a research compound . Compounds based on the 1,2,4-triazolo heterocyclic core are the subject of extensive research due to their broad spectrum of biological activities . The 1,2,4-triazole pharmacophore is a privileged structure in drug discovery, known for its ability to engage in key hydrogen-bonding interactions with biological targets . This specific molecular architecture makes it a valuable template for researchers investigating new agents in areas such as antimicrobial development against resistant strains, anticancer therapies, and enzyme inhibition . The presence of the phenylpiperazine group may further modulate the compound's properties, potentially influencing its binding affinity and selectivity toward central nervous system (CNS) and other biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

7-(4-phenylpiperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C15H16N6O/c22-15-18-17-14-10-13(16-11-21(14)15)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,18,22)

InChI Key

BLPBJHUSDYNFTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC4=NNC(=O)N4C=N3

Origin of Product

United States

Preparation Methods

Formation of β-Keto Esters

Ethyl acetoacetate undergoes alkylation with bromoalkanes or benzyl bromides to yield substituted β-keto esters. For example, benzylation with 4-chlorobenzyl bromide in refluxing ethanol produces ethyl 4-chlorobenzylacetoacetate in 85–97% yields.

Cyclization with 3,5-Diaminotriazole

The benzylated β-keto ester reacts with 3,5-diaminotriazole under microwave irradiation in ionic liquid BMIM-PF6 at 200°C. This step forms the triazolo[4,3-c]pyrimidin-3(2H)-one scaffold, with yields ranging from 4% to 83% depending on substituents.

Optimization Strategies

Solvent and Catalyst Screening

  • Solvents : Hexafluoroisopropanol (HFIP) enhances electrophilicity at the 5-position, accelerating substitution.
  • Catalysts : Bis(trifluoromethanesulfonimide) (Tf₂NH) in HFIP increases reaction rates by stabilizing transition states.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclization steps completed in 20 minutes at 200°C achieve yields comparable to conventional heating.

Analytical Characterization

Synthesized compounds are validated using:

  • NMR Spectroscopy : ¹H NMR confirms the presence of the 4-phenylpiperazine moiety (δ 2.5–3.5 ppm for piperazine protons; δ 6.8–7.4 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS matches the molecular ion peak at m/z 337.13 (calculated for C₁₈H₁₉N₇O).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Key Advantages
Conventional Heating DMF, 120°C, 12 hours 70–85 Scalability
Microwave-Assisted BMIM-PF6, 200°C, 20 minutes 75–83 Reduced reaction time
Catalytic (Tf₂NH) HFIP, 80°C, 6 hours 80–90 Enhanced regioselectivity

Chemical Reactions Analysis

Types of Reactions

7-(4-Phenyl-piperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Phenyl-piperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound binds to these kinases, disrupting their signaling pathways and leading to reduced cell growth and induced apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The 4-phenylpiperazinyl group confers higher molecular weight and lipophilicity compared to aliphatic or halogenated analogs, which may influence pharmacokinetics.

Isomerization and Ring System Variations

Triazolopyrimidine derivatives exhibit structural isomerism. For example:

  • Triazolo[4,3-c]pyrimidines (as in the target compound) vs. triazolo[1,5-c]pyrimidines :
    • The position of the triazole ring fusion affects electronic properties. In [1,2,4]triazolo[4,3-c]pyrimidines, protons at C3 and C5 are deshielded compared to [1,5-c] isomers, as shown by downfield shifts in ¹H-NMR (e.g., Δδ = 0.2–0.5 ppm).
    • Melting points of [4,3-c] isomers (e.g., compound 9 in ) are generally higher than [1,5-c] isomers (e.g., compound 8), likely due to differences in crystal packing.

Functional Analogues in Drug Design

Several derivatives in the evidence share the triazolopyrimidinone core but differ in substituents and biological targets:

  • Antiviral derivatives : 7-(Methylsulfanyl)-3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one () highlights the role of nitro and sulfur-containing groups in antiviral activity.
  • PROTAC degraders: Compounds like MS147N1 () integrate triazolopyrimidinone moieties into bifunctional molecules for targeted protein degradation, showcasing versatility in drug design.

Biological Activity

7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism of Action
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1Cell cycle arrest

The compound H12 was noted for its ability to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .

Neuropharmacological Effects

The phenylpiperazine moiety contributes to the neuropharmacological profile of the compound. Research indicates that derivatives with this structure exhibit anxiolytic and antidepressant-like effects in animal models. The mechanism often involves modulation of serotonin receptors (5-HT receptors), which are critical in mood regulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit pathways such as ERK and AKT, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.

Case Studies

In a notable study involving various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, researchers synthesized multiple analogs and evaluated their anticancer activities against human cancer cell lines including MGC-803 and MCF-7. The results indicated that specific modifications in the chemical structure significantly enhanced potency and selectivity towards cancer cells while minimizing toxicity towards normal cells .

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